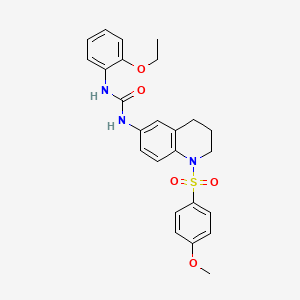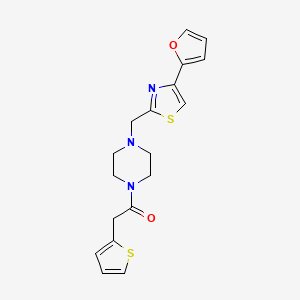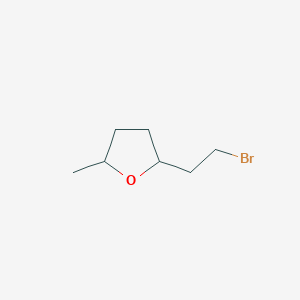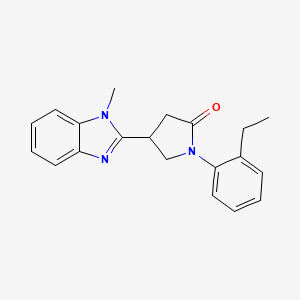
2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H22N2O4S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Vibrational Spectroscopy and Molecular Analysis
Studies have utilized vibrational spectroscopy to analyze the molecular stability and conformation of compounds closely related to 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide. For instance, vibrational analysis, quantum chemical calculations, and non-linear properties such as electric dipole moment and first hyperpolarizability have been examined to understand the molecular structure and electronic properties of these compounds. Such studies offer insights into the geometric parameters, intramolecular contacts, and potential applications in material science due to their electronic characteristics (Srinivasan, 2017).
Synthesis and Antioxidant Properties
The synthesis of novel derivatives has been explored, aiming to evaluate their antioxidant activity. By undergoing condensation reactions and being characterized through various spectroscopic methods, these compounds have shown significant antioxidant activity, highlighting their potential as novel antioxidant agents. This suggests that alterations in their phenyl ring substitutions could influence their effectiveness, offering a path for developing new antioxidant substances (Gopi & Dhanaraju, 2020).
Computational and Theoretical Analysis
Computational and theoretical analyses have been applied to understand the electronic and structural properties of related compounds. Through density functional theory (DFT) calculations, researchers have investigated vibrational modes, electronic properties, and intramolecular interactions. These studies contribute to a deeper understanding of the molecular behavior and potential electronic applications of such compounds, including their non-linear optical properties and reactivity descriptors (Srinivasaraghavan et al., 2017).
Antimicrobial and Anticancer Potential
Exploratory research into the antimicrobial and anticancer properties of structurally related compounds has shown promising results. Synthesis of new derivatives and evaluation of their biological activity against various cancer cell lines and microbial strains have highlighted the therapeutic potential of these molecules. Such findings indicate the value of these compounds in developing new treatments for cancer and infections, emphasizing the importance of chemical modifications to enhance their biological efficacy (Evren et al., 2019).
Molecular Docking and Drug Design
Research has also focused on the design and synthesis of compounds with potential as antimicrobial and antioxidant agents through molecular docking studies. These studies aim to understand the binding interactions between synthesized compounds and biological targets, providing valuable insights into drug design strategies for combating diseases. This approach has facilitated the identification of compounds with significant activity, guiding the development of new therapeutic agents (Chkirate et al., 2019).
Mecanismo De Acción
Indole derivatives
are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .Benzenesulfonyl
compounds are often used as protecting groups in organic synthesis, and some have shown antimicrobial activity .Tetrahydrofuran
derivatives have been used in various applications, including as solvents in supercapacitors .Propiedades
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c24-21(22-13-16-7-6-12-27-16)15-23-14-20(18-10-4-5-11-19(18)23)28(25,26)17-8-2-1-3-9-17/h1-5,8-11,14,16H,6-7,12-13,15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZGZGBEYQZNOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[c][1,2,5]thiadiazol-5-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2506241.png)


![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2506247.png)

![2-Benzylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2506250.png)


![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3,4-diethoxyphenyl)ethanone](/img/structure/B2506256.png)

![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2506260.png)
